2-溴-6-氯苯磺酰胺

描述

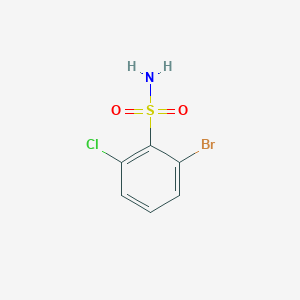

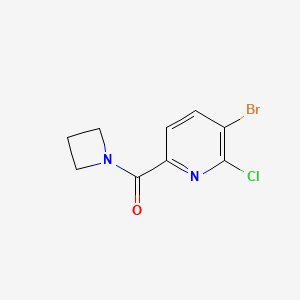

2-Bromo-6-chlorobenzenesulfonamide is a chemical compound with the CAS Number: 1261551-83-0 . It has a molecular weight of 270.53 . It is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-6-chlorobenzenesulfonamide . The InChI code for this compound is 1S/C6H5BrClNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) .科学研究应用

-

Scientific Field: Neuroengineering

- Application : A brain-reading device that interprets brain signals, potentially allowing people to communicate using only their thoughts .

- Method : The researchers implanted arrays of tiny electrodes in the brains of two people with spinal-cord injuries. They placed the devices in the supramarginal gyrus (SMG), a region of the brain that had not been previously explored in speech-decoding BCIs .

- Results : The BCI was trained on six words and two meaningless pseudowords. The technology is at an early stage and was shown to work with only a handful of words, not phrases or sentences .

-

Scientific Field: Medicinal Chemistry

- Application : Synthesis of biologically active sulfonamide-based indole analogs .

- Method : The sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

- Results : Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

-

Scientific Field: Organic Chemistry

- Application : Key intermediate for [6]helicene functionalization .

- Method : The synthesis of 2-bromo [6]helicene was revised and improved up to 51% yield. Its reactivity was thoroughly investigated and a library of 17 different carbon, boron, nitrogen, phosphorus, oxygen and sulfur substituted derivatives was prepared .

- Results : The synthesized 2-bromo [6]helicene was used as a key intermediate for [6]helicene functionalization .

-

Scientific Field: Organic & Biomolecular Chemistry

- Application : Synthesis of sulfonimidates .

- Method : Sulfonimidates are synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents. They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .

- Results : The synthesis of these important sulfur-containing compounds and their subsequent transformations to other sulfur (VI) derivatives including sulfonimidamides and sulfoximines have been explored .

-

Scientific Field: Chemical Science

- Application : Intramolecular benzyne–diene [4 + 2] cycloaddition .

- Method : 2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate serves as an efficient platform for rapid attachment of various arynophiles to the benzyne precursor via a Si–O bond and facile generation of benzyne via halogen–metal exchange with Ph3MgLi .

- Results : An intramolecular benzyne–diene [4 + 2] cycloaddition with broad substrate scope has been realized, allowing access to various polycyclic structures .

安全和危害

属性

IUPAC Name |

2-bromo-6-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMFRDWPKLMMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-chlorobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride](/img/structure/B1448955.png)

![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)

![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)

![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)

![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)